

# Unveiling the Preclinical Pharmacokinetic Profile of ABBV-167: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical pharmacokinetics of **ABBV-167**, a phosphate prodrug of the BCL-2 inhibitor venetoclax, in animal models. The development of **ABBV-167** was aimed at improving the aqueous solubility of venetoclax and potentially reducing the pill burden for patients.[1][2][3] This document summarizes key pharmacokinetic parameters in mice and dogs, details the experimental methodologies employed in these studies, and visualizes the metabolic conversion and experimental processes.

## **Executive Summary**

Preclinical studies in both mice and dogs demonstrate that **ABBV-167** is characterized by high clearance and rapid and extensive conversion to its parent compound, venetoclax, following both intravenous (IV) and oral (PO) administration.[1] Circulating concentrations of the prodrug are minimal, with less than 1% remaining in circulation one hour after administration.[1] This efficient conversion allows for robust exposure to venetoclax, the pharmacologically active agent.

# **Quantitative Pharmacokinetic Data**

The following tables summarize the single-dose pharmacokinetic parameters of **ABBV-167** and the resulting venetoclax exposure in CD-1 mice and beagle dogs.



Table 1: Single-Dose Intravenous Pharmacokinetics of **ABBV-167** and Venetoclax in Mouse and Dog

Species	Analyte	Dose (mg/kg)	C₀ (ng/mL)	AUCinf (ng·h/m L)	CL (mL/min /kg)	Vss (L/kg)	t½ (h)
Mouse	ABBV- 167	1.1	1,200	130	150	2.8	0.22
Venetocl ax	1.1	-	3,100	-	-	2.9	
Dog	ABBV- 167	0.57	1,300	61	160	1.2	0.11
Venetocl ax	0.57	-	1,200	-	-	3.1	

Data sourced from supplementary materials of a key publication.[1]

Table 2: Single-Dose Oral Pharmacokinetics of ABBV-167 in Mouse and Dog

Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUCinf (ng·h/mL)
Mouse	5.7	16	0.25	13
34	110	0.25	69	
110	190	0.25	180	_
170	220	0.25	250	_
Dog	5.7	26	0.5	23
34	120	0.5	130	
110	260	1	400	

Data sourced from supplementary materials of a key publication.[1]



Table 3: Single-Dose Oral Pharmacokinetics of Venetoclax (from **ABBV-167**) in Mouse and Dog

Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUCinf (ng·h/mL)
Mouse	5.7	1,400	4	12,000
34	11,000	4	120,000	
110	20,000	8	350,000	_
170	22,000	8	440,000	
Dog	5.7	1,100	2	8,000
34	5,100	4	56,000	
110	11,000	6	160,000	

Data sourced from supplementary materials of a key publication.[1]

### **Experimental Protocols**

The pharmacokinetic profiles of **ABBV-167** were evaluated in single-dose studies across different species and routes of administration.[1]

#### **Animal Models**

- Mouse: Male CD-1 mice were used for the pharmacokinetic studies.[1]
- Dog: Male beagle dogs were utilized for these experiments.[1] All animal studies were conducted in accordance with approved institutional guidelines.[1]

### **Drug Formulation and Administration**

- Intravenous Administration:
  - In dogs, ABBV-167 was formulated in 5% dextrose in water (D5W) with 2.1 equivalents of sodium hydroxide and administered at a volume of 0.5 mL/kg.[2]



- · Oral Administration:
  - For oral dosing in mice, ABBV-167 was prepared as a solution in 0.2% (w/v)
     hydroxypropyl methylcellulose (HPMC) and administered at a volume of 10 mL/kg.[2]
  - Oral doses were adjusted for molecular weight to deliver the molar equivalents of 5, 30, 100, and 150 mg/kg of venetoclax.[1]

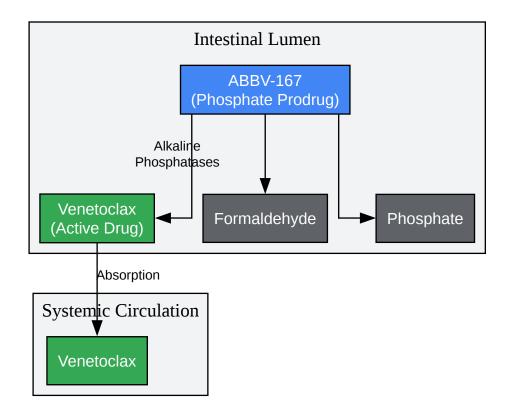
### **Sample Collection and Bioanalysis**

- Sample Collection: Blood samples were collected at predetermined time points following drug administration.[1]
- Bioanalytical Method: Plasma concentrations of both ABBV-167 and venetoclax were
  determined using a validated liquid chromatography with tandem mass spectrometry (LCMS/MS) method.[1] The lower limits of quantitation were established at 0.103 ng/mL for
  ABBV-167 and 2.14 ng/mL for venetoclax.[1]

# Visualizations Proposed Bioconversion of ABBV-167

**ABBV-167** is designed as a phosphate prodrug to enhance aqueous solubility. It is proposed to undergo rapid conversion to the active parent drug, venetoclax, primarily mediated by alkaline phosphatases in the intestinal lumen.[1][2]





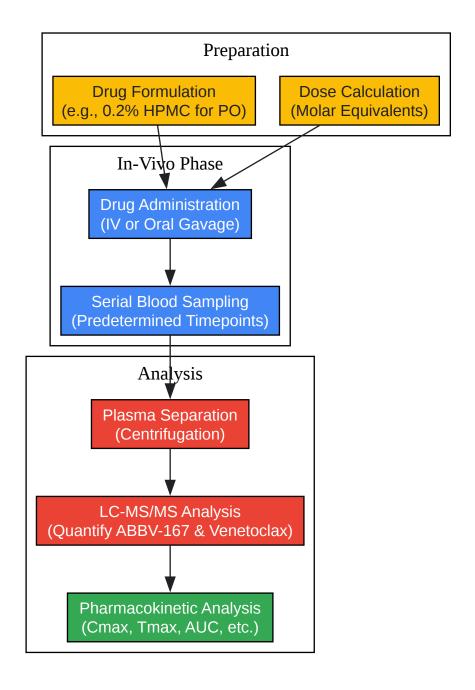
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Caption: Proposed bioconversion of **ABBV-167** to venetoclax.

# **Experimental Workflow for Animal Pharmacokinetic Studies**

The workflow for determining the pharmacokinetic profile of **ABBV-167** in animal models follows a standardized process from drug preparation to data analysis.





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